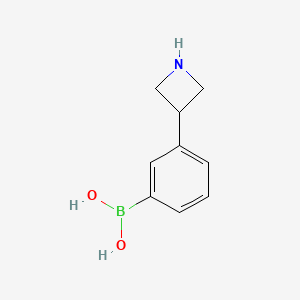
(3-(Azetidin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Azetidin-3-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C9H12BNO2. It is characterized by the presence of an azetidine ring attached to a phenyl group, which is further connected to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Azetidin-3-yl)phenyl)boronic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (3-(Azetidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (3-(Azetidin-3-yl)phenyl)boronic acid is used as a building block for creating complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions .
Biology and Medicine: Its unique structure allows for the design of molecules with enhanced biological activity .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with various substrates makes it a versatile component in material design .
Mechanism of Action
The mechanism by which (3-(Azetidin-3-yl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The azetidine ring can interact with various receptors, influencing biological pathways .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the azetidine ring, making it less versatile in certain applications.
(4-(Azetidin-3-yl)phenyl)boronic acid: Similar structure but with different positional isomerism.
(3-(Pyrrolidin-3-yl)phenyl)boronic acid: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness: (3-(Azetidin-3-yl)phenyl)boronic acid is unique due to the presence of both the azetidine ring and the boronic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C9H12BNO2 |
|---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
[3-(azetidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11-13H,5-6H2 |
InChI Key |
JOIQABWIXZVCMS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















